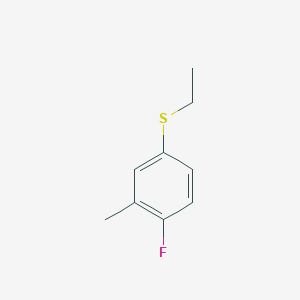

Ethyl 4-fluoro-3-methylphenyl sulfide

Description

Properties

IUPAC Name |

4-ethylsulfanyl-1-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUTYLSSSDQQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of Ethyl 4 Fluoro 3 Methylphenyl Sulfide and Analogues

Transformations at the Sulfur Center

The sulfur atom in Ethyl 4-fluoro-3-methylphenyl sulfide (B99878) is a primary site of reactivity, readily undergoing oxidation and alkylation to form a variety of derivatives.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in aryl sulfides can be selectively oxidized to form either the corresponding sulfoxide (B87167) or sulfone, depending on the choice of oxidizing agent and reaction conditions. Common oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) are frequently employed for this purpose.

The oxidation proceeds in a stepwise manner. The use of one equivalent of an oxidizing agent under controlled temperatures typically yields the sulfoxide as the major product. For instance, treatment of an aryl sulfide with m-CPBA at lower temperatures favors the formation of the sulfoxide. If a more potent oxidizing system or an excess of the oxidant is used, the sulfoxide is further oxidized to the corresponding sulfone. The choice of solvent can also influence the outcome, with some systems showing selectivity for sulfone formation in aqueous media.

Interactive Data Table: Common Oxidizing Agents for Sulfide Oxidation

| Oxidizing Agent | Typical Product (1 eq.) | Typical Product (>2 eq.) | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide | Sulfone | |

| Oxone® | Sulfoxide | Sulfone | |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Sulfone | |

| Sodium Metaperiodate (NaIO₄) | Sulfoxide | Sulfone |

The resulting sulfoxides are valuable intermediates in their own right, notably for their use in Pummerer-type rearrangements, which allow for functionalization of the adjacent alkyl carbon. Sulfones, on the other hand, are often utilized in medicinal chemistry and materials science due to their chemical stability and unique electronic properties.

Formation and Reactivity of Sulfonium (B1226848) Intermediates

The nucleophilic nature of the sulfur atom in Ethyl 4-fluoro-3-methylphenyl sulfide allows it to react with electrophiles, such as alkyl halides, to form trialkyl- or aryldialkylsulfonium salts. This reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkylating agent, leading to a stable, positively charged sulfonium ion.

These sulfonium salts are versatile synthetic intermediates. The ethyl and aryl groups attached to the sulfur can act as leaving groups in the presence of nucleophiles or as coupling partners in metal-catalyzed reactions. For example, arylsulfonium salts have been successfully employed as electrophilic partners in a variety of cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the sulfonium salt can be tuned by the nature of the counter-anion and the substituents on the sulfur atom. Furthermore, under certain conditions, sulfonium salts can be precursors to aryl radicals, which can participate in a range of synthetic transformations.

Reactions Involving the Fluoroaryl Moiety

The fluoroaryl ring of this compound is susceptible to a variety of substitution reactions, offering pathways to further functionalize the aromatic core.

Fluorine Atom Reactivity and Exchange

The fluorine atom on the aromatic ring can be displaced by a nucleophile through a process known as nucleophilic aromatic substitution (SNAr). This reaction is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). In this compound, the ethylthio group and the methyl group are not strong electron-withdrawing groups, which makes SNAr reactions less facile compared to more activated systems.

However, fluorine is an excellent leaving group in SNAr reactions, and under forcing conditions or with highly potent nucleophiles, displacement of the fluoride (B91410) ion can be achieved. The success of such a reaction would also depend on the ability of the incoming nucleophile to attack the carbon bearing the fluorine atom. Recent advances in photoredox catalysis have expanded the scope of SNAr reactions to include less activated fluoroarenes.

Aromatic Substitution and Functionalization

The aromatic ring can also undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the ethylthio group.

Fluorine: An ortho-, para-director, but deactivating.

Methyl Group: An ortho-, para-director and activating.

Ethylthio Group: An ortho-, para-director and activating.

Considering the combined directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the activating methyl and ethylthio groups, and meta to the deactivating fluorine atom. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). The precise location of substitution would depend on the specific electrophile and reaction conditions.

Reactions at the Alkyl Chain

While the sulfur center and the aromatic ring are the most common sites of reactivity, the ethyl group can also be functionalized, typically after an initial transformation at the sulfur atom.

A notable example is the Pummerer rearrangement , which allows for the functionalization of the carbon atom alpha to the sulfur. This reaction requires the initial oxidation of the sulfide to the corresponding sulfoxide. The sulfoxide is then treated with an activating agent, such as acetic anhydride (B1165640), which leads to the formation of an α-acetoxy thioether. This intermediate can then be hydrolyzed to an aldehyde or ketone, or subjected to further nucleophilic displacement, effectively functionalizing the ethyl chain.

Interactive Data Table: Pummerer Rearrangement Reactants and Products

| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) | Reference |

| Ethyl 4-fluoro-3-methylphenyl sulfoxide | Acetic Anhydride (Ac₂O) | α-acetoxy thioether | Acetaldehyde and 4-fluoro-3-methylthiophenol (B1302155) | |

| Ethyl 4-fluoro-3-methylphenyl sulfoxide | Trifluoroacetic Anhydride (TFAA) | α-trifluoroacetoxy thioether | Acetaldehyde and 4-fluoro-3-methylthiophenol |

Additionally, free radical reactions can be initiated at the alkyl chain. Under certain conditions, such as exposure to radical initiators or UV light, a hydrogen atom can be abstracted from the ethyl group to form a carbon-centered radical, which can then undergo further reactions.

Derivatization for Downstream Chemical Synthesis

The chemical scaffold of this compound, featuring a nucleophilic sulfur atom and an activated aromatic ring, allows for a variety of derivatization reactions. These transformations are crucial for elaborating the core structure into more complex molecules with potential applications in pharmaceuticals and agrochemicals. Key derivatization strategies include oxidation of the sulfide to the corresponding sulfoxide and sulfone, as well as modifications involving the aromatic ring.

The oxidation of thioethers to sulfoxides is a fundamental transformation in organic synthesis, often serving to introduce chirality or to alter the electronic properties of the molecule. jchemrev.comresearchgate.net For this compound, selective oxidation to Ethyl 4-fluoro-3-methylphenyl sulfoxide can be achieved using a range of oxidizing agents. Common methods include the use of hydrogen peroxide, often in the presence of a catalyst, or other reagents like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org The resulting sulfoxide is a valuable intermediate itself, as the sulfinyl group can act as a directing group in subsequent aromatic substitutions or participate in rearrangements.

Further oxidation of the sulfoxide yields the corresponding sulfone, Ethyl 4-fluoro-3-methylphenyl sulfone. This transformation significantly alters the electronic nature of the sulfur-containing substituent, making it a strong electron-withdrawing group. This property can be harnessed to influence the reactivity of the aromatic ring or to modulate the biological activity of the final product.

While direct derivatization of the ethylthio group is a primary pathway, transformations involving the aromatic ring are also synthetically important. The fluorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr), although this typically requires strong activation by electron-withdrawing groups or specialized reaction conditions. The methyl group on the aromatic ring could also be a site for functionalization, for instance, through free-radical halogenation, to introduce further points of diversity.

The derivatization of the closely related precursor, 3-fluoro-4-methylthiophenol, provides insight into the types of molecules that can be accessed. For instance, this thiol can be synthesized from 3-fluoro-4-(methylthio)aniline (B1291483) through a Sandmeyer-type reaction. chemicalbook.com The resulting phenol (B47542) can then undergo various reactions at the hydroxyl group, such as etherification or esterification, to generate a library of derivatives. The ethylated analogue, this compound, is expected to undergo a similar breadth of synthetic transformations, starting from the corresponding thiol, 4-fluoro-3-methylthiophenol. sigmaaldrich.com The presence of the 4-fluoro-3-methylphenyl motif has been noted in complex molecules, indicating its utility as a building block in the synthesis of larger, potentially bioactive compounds. labcompare.com

Table 1: Key Derivatization Reactions of this compound and Analogues

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | H₂O₂ or mCPBA | Ethyl 4-fluoro-3-methylphenyl sulfoxide | Oxidation |

| Ethyl 4-fluoro-3-methylphenyl sulfoxide | Stronger oxidizing agent (e.g., excess mCPBA) | Ethyl 4-fluoro-3-methylphenyl sulfone | Oxidation |

| 3-Fluoro-4-(methylthio)aniline | 1. NaNO₂, H₂SO₄, 0°C; 2. Cu(NO₃)₂, Cu₂O | 3-Fluoro-4-(methylthio)phenol | Diazotization/Hydrolysis |

| 4-Fluoro-3-methylthiophenol | Ethylating agent (e.g., ethyl iodide) | This compound | S-Alkylation |

Stereochemical Aspects of Fluoroaryl Sulfide Transformations

The introduction of a stereocenter at the sulfur atom through oxidation of prochiral sulfides to chiral sulfoxides is a significant area of asymmetric synthesis. The resulting chiral sulfoxides are valuable intermediates, serving as chiral auxiliaries or as precursors to enantiomerically pure target molecules. mdpi.com The stereochemical outcome of the oxidation of fluoroaryl sulfides, such as this compound, is influenced by the nature of the oxidant, the catalyst, and the electronic and steric properties of the substrate.

The presence of a fluorine atom on the aromatic ring can exert a notable influence on the stereoselectivity of such transformations. Fluorine's high electronegativity can affect the electron density at the sulfur atom and influence the approach of the oxidizing agent. Furthermore, the development of chiral catalysts for the asymmetric oxidation of sulfides has been a major focus of research. These catalysts, often based on transition metals like titanium or vanadium in complex with chiral ligands, can create a chiral environment around the sulfide, leading to the preferential formation of one enantiomer of the sulfoxide over the other.

While specific studies on the asymmetric oxidation of this compound are not prevalent in the public domain, general principles of stereoselective sulfoxidation can be applied. For example, modified Sharpless or Kagan-Modena oxidation conditions are often employed for the synthesis of enantioenriched sulfoxides. The choice of the chiral ligand is critical in achieving high enantiomeric excess (ee).

Beyond oxidation, the stereochemistry of subsequent reactions of the chiral sulfoxide is also of great importance. For instance, the Pummerer rearrangement of a chiral sulfoxide can proceed with a high degree of chirality transfer, allowing for the synthesis of other optically active sulfur-containing compounds. The stereochemical integrity of these transformations is crucial for the synthesis of enantiomerically pure final products, which is often a requirement for biologically active molecules. The field of fluorine-containing pesticides and pharmaceuticals often leverages such stereochemical control to optimize efficacy and reduce off-target effects. researchgate.netnih.gov

Theoretical and Computational Investigations of Ethyl 4 Fluoro 3 Methylphenyl Sulfide Systems

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and spectroscopic behavior.

Electronic Structure, Bonding, and Molecular Orbitals

The electronic structure of Ethyl 4-fluoro-3-methylphenyl sulfide (B99878) is defined by the interplay of its constituent parts: the ethyl group, the sulfide linker, and the substituted phenyl ring. Quantum-chemical studies on similar molecules, such as methyl phenyl sulfide, confirm a coplanar orientation of the C-S-C fragment with the benzene (B151609) ring as a low-energy conformation. pleiades.online This planarity facilitates conjugation between the sulfur atom's lone pair electrons and the aromatic π-system.

Molecular orbital (MO) theory provides a detailed picture of the electron distribution. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity.

HOMO: For aryl sulfides, the HOMO is typically a π-type orbital with significant contributions from the sulfur p-orbital and the aromatic ring's p-orbitals. It represents the most available electrons and is the primary site for electrophilic attack.

LUMO: The LUMO is generally a π*-antibonding orbital distributed over the phenyl ring. It represents the most accessible empty orbital and is the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Primary Character | Contributing Fragments | Implied Reactivity |

|---|---|---|---|

| HOMO | π-orbital | Phenyl Ring, Sulfur (p-orbital) | Site for oxidation and electrophilic attack |

| LUMO | π*-antibonding orbital | Phenyl Ring | Site for reduction and nucleophilic attack |

Conformational Analysis and Stereoelectronic Effects

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For Ethyl 4-fluoro-3-methylphenyl sulfide, the key degrees of rotational freedom are around the C(aryl)-S and S-C(ethyl) bonds.

Computational methods like DFT can map the potential energy surface as these bonds are rotated. For the C(aryl)-S bond, the lowest energy conformation is expected to be one where the C-S-C plane is aligned with the plane of the phenyl ring, maximizing p-π conjugation. A perpendicular conformation, where this conjugation is broken, would be significantly higher in energy.

Vibrational and Electronic Spectroscopy Predictions (e.g., NMR, UV-Vis)

Theoretical calculations can predict spectroscopic data, which serves as a powerful tool for structural confirmation.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus.

¹H NMR: The aromatic protons would appear as a complex multiplet pattern due to their distinct electronic environments and spin-spin coupling. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons (adjacent to three methyl protons) and a triplet for the terminal methyl (-CH₃) protons (adjacent to two methylene protons). The phenyl-bound methyl group would appear as a singlet.

¹³C NMR: Distinct signals would be predicted for each carbon atom. The chemical shifts of the aromatic carbons would be modulated by the electronic effects of the fluoro, methyl, and ethylthio substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Splitting Patterns

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Splitting |

|---|---|---|---|

| ¹H | Ar-H | ~7.0 - 7.5 | Multiplets |

| S-CH₂-CH₃ | ~2.9 | Quartet | |

| Ar-CH₃ | ~2.3 | Singlet | |

| S-CH₂-CH₃ | ~1.3 | Triplet | |

| ¹³C | C-F | ~160 | Doublet (due to ¹JCF) |

| C-S | ~135 | Singlet | |

| Ar-C | ~115 - 140 | Multiple signals | |

| S-CH₂-CH₃ | ~28 | Singlet | |

| Ar-CH₃ | ~16 | Singlet |

UV-Vis Spectroscopy: Predictions for UV-Vis spectra are based on calculating the energies of electronic transitions, primarily from occupied to unoccupied molecular orbitals. For this compound, the spectrum would be dominated by π → π* transitions within the substituted aromatic ring. Typically, two main absorption bands are expected: a strong band around 200-220 nm (E-band) and a weaker, more structured band around 250-280 nm (B-band). The exact positions (λ_max) and intensities of these bands are sensitive to the substitution pattern.

Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations predict the energies of molecular vibrations. These can be correlated with experimental infrared (IR) and Raman spectra. Key predicted vibrations would include C-S stretching, aromatic C-H stretching, C=C ring stretching, and C-F stretching modes.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl, Methyl | 2850 - 3000 |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 |

| C-F Stretch | Ar-F | 1200 - 1270 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a cornerstone for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

Transition State Characterization and Activation Energy Calculations

A common reaction for sulfides is oxidation at the sulfur atom to form a sulfoxide (B87167). Computational methods can model this process by identifying the transition state (TS) structure, which is the highest energy point along the reaction coordinate. A transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion that transforms reactants into products. researchgate.net

The activation energy (Ea) of the reaction is calculated as the energy difference between the transition state and the reactants. researchgate.net By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be determined. For instance, in the oxidation of this compound, computational models could predict the activation energy and the geometry of the transition state as an oxidizing agent (e.g., a peroxy acid) approaches the sulfur atom. These calculations provide quantitative insight into the reaction kinetics. scispace.com

Valence Bond Theory and Reactivity Predictions

Valence Bond (VB) theory offers a complementary, more intuitive picture of bonding and reactivity based on resonance structures. For this compound, several resonance structures can be drawn to describe the electron delocalization.

The primary resonance contributors involve the delocalization of a sulfur lone pair into the phenyl ring. This creates a partial double bond character in the C(aryl)-S bond and places a negative charge on the aromatic ring, particularly at the ortho and para positions relative to the ethylthio group. This resonance effect increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution.

However, the substituents complicate this picture:

The -SCH₂CH₃ group is an ortho, para-director due to resonance.

The -CH₃ group is a weak ortho, para-director.

The -F atom is an ortho, para-director but is deactivating due to its strong inductive electron withdrawal.

VB theory helps predict the regioselectivity of reactions like electrophilic substitution by evaluating the stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions. The combined electronic effects of the three substituents would lead to a complex reactivity profile that computational models can help untangle.

Intermolecular Interactions and Solid-State Phenomena

The solid-state architecture of molecular crystals is dictated by a complex interplay of intermolecular interactions. For this compound, the presence of a fluorine atom, a sulfur atom, and an aromatic ring provides a rich landscape for various non-covalent interactions that govern its crystal packing. Computational chemistry offers powerful tools to dissect and understand these forces.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This technique generates a three-dimensional surface around a molecule, defined by the points where the molecule's contribution to the electron density is equal to the contribution from all other molecules in the crystal. crystalexplorer.net The surface can be mapped with various properties to highlight different aspects of intermolecular contacts. nih.gov

For Ethyl 4--fluoro-3-methylphenyl sulfide, a Hirshfeld surface analysis would be instrumental in understanding its crystal packing. The surface is generated from a crystallographic information file (CIF) and analyzed using software like CrystalExplorer. mdpi.com One of the key properties mapped onto the surface is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. nih.govnih.gov Red spots on the dnorm surface indicate close contacts, representing the most significant interactions, such as hydrogen bonds. scirp.orgnih.gov

Hypothetical Hirshfeld Surface Analysis Data for this compound

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most abundant contacts, typical for organic molecules, arising from the ethyl and methyl groups as well as the aromatic ring hydrogens. |

| C···H / H···C | 22.1 | Indicates interactions between carbon and hydrogen atoms, likely involving the aromatic ring and the alkyl chains. These are significant in stabilizing the crystal structure. |

| F···H / H···F | 18.3 | Highlights the presence of C-H···F hydrogen bonds, a key interaction involving the fluorine substituent. |

| S···H / H···S | 9.8 | Suggests the involvement of the sulfur atom in weak C-H···S hydrogen bonding. |

| Other (C···C, C···F, etc.) | 4.3 | Includes various other minor contacts that contribute to the overall packing efficiency. |

The specific functional groups within this compound facilitate a variety of non-covalent interactions, primarily hydrogen bonding and π-stacking, which are crucial in directing its self-assembly in the solid state.

Hydrogen Bonding: Although lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···X hydrogen bonds. The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor in C-H···F interactions. researchgate.net While organic fluorine is generally considered a weak hydrogen bond acceptor, these interactions can be significant in the absence of stronger alternatives and play a role in crystal packing. rsc.orgnih.gov The sulfur atom in the sulfide linkage can also act as a hydrogen bond acceptor in C-H···S interactions, which are recognized as having characteristics of conventional hydrogen bonds. rsc.orgresearchgate.net The methyl and ethyl groups, along with the aromatic ring, provide the C-H donors for these interactions.

Hypothetical Intermolecular Interaction Geometries in Solid-State this compound

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Description |

|---|---|---|---|---|

| Weak Hydrogen Bond | C-H···F | 2.2 - 2.6 | 130 - 170 | Interaction between an alkyl or aryl C-H group and the fluorine atom. |

| Weak Hydrogen Bond | C-H···S | 2.7 - 3.1 | 120 - 160 | Interaction between an alkyl or aryl C-H group and the sulfur atom of the sulfide bridge. |

| π-π Stacking | Phenyl···Phenyl | 3.4 - 3.8 (inter-planar) | - | Offset or slipped-parallel stacking of the fluorinated aromatic rings. |

Force Field Development and Validation for Fluorinated Sulfur Compounds

Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of molecules, but their accuracy is highly dependent on the quality of the underlying force field. nih.govnih.gov A force field is a set of parameters and potential energy functions that describe the energetics of a system. youtube.com For novel molecules like this compound, which contains both fluorine and sulfur, existing force fields like CHARMM or AMBER may not have adequate parameters. ambermd.orgnih.gov Therefore, the development and validation of specific parameters are often necessary.

The process of force field development for a fluorinated sulfur compound involves several steps. Initially, partial atomic charges are determined using quantum mechanical (QM) calculations. These charges are crucial for accurately describing the electrostatic interactions, which are significantly influenced by the high electronegativity of fluorine and the polarizability of sulfur. nih.gov

Next, bonded parameters (bond lengths, angles, and dihedral angles) and non-bonded van der Waals parameters are optimized. This is typically done by fitting the force field energies and forces to high-level QM data for the molecule and its fragments. nih.gov For dihedral parameters, which govern the conformational preferences, QM potential energy surface scans are performed for key rotatable bonds, such as those in the ethyl group and the C-S bond.

Validation is a critical final step. The newly developed force field is tested for its ability to reproduce a range of experimental or high-level QM data that were not used in the parameterization process. For solid-state properties, this would involve running MD simulations of the crystal and comparing the predicted unit cell dimensions, density, and enthalpy of sublimation with experimental data. rsc.org For liquid-state properties, calculated values for density, heat of vaporization, and diffusion coefficients would be compared against experimental measurements. The development of polarizable force fields, which can account for the electronic response to the local environment, represents a further step in improving the accuracy of simulations for such compounds. nih.gov

Hypothetical Force Field Parameters for the this compound System (CHARMM-type)

| Parameter Type | Atom(s) Involved | Hypothetical Value | Description |

|---|---|---|---|

| Bond Stretch (kb) | Car-S | 220 kcal/mol/Ų | Force constant for the aromatic carbon-sulfur bond. |

| Angle Bend (kθ) | Car-S-Cali | 55 kcal/mol/rad² | Force constant for the angle involving the sulfide bridge. |

| Dihedral (Vn) | Car-Car-S-Cali | 0.8 kcal/mol (n=2) | Torsional parameter defining rotation around the aromatic C-S bond. |

| van der Waals (ε) | S | -0.45 kcal/mol | Lennard-Jones well depth for the sulfur atom. |

| van der Waals (Rmin/2) | F | 1.75 Å | Lennard-Jones radius for the fluorine atom. |

| Partial Charge (q) | F | -0.25 e | Atomic partial charge on the fluorine atom, derived from QM calculations. |

Advanced Applications of Ethyl 4 Fluoro 3 Methylphenyl Sulfide and Fluoroaryl Sulfides

Strategic Building Blocks in Organic Synthesis

Fluoroaryl sulfides, including Ethyl 4-fluoro-3-methylphenyl sulfide (B99878), serve as pivotal building blocks in modern organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. The aromatic ring can undergo further substitution, the sulfide group can be oxidized to sulfoxides and sulfones, and the carbon-sulfur bond can participate in various coupling reactions. This multi-functionality allows chemists to construct complex molecular architectures in a controlled, stepwise manner.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgyoutube.com By using a pre-functionalized molecule like a fluoroaryl sulfide, synthetic chemists can introduce this critical element early in a synthetic sequence. This "building block" approach is often more efficient and selective than attempting to introduce a fluorine atom at a later stage of a complex synthesis (late-stage fluorination). cas.cn The synthesis of novel sulfoximines, for instance, has been achieved through a building block strategy, highlighting the effectiveness of using pre-formed, functionalized sulfur compounds to access complex products. nih.gov The development of methods like halofluorination further expands the toolbox for creating diverse and valuable fluorinated building blocks from simple olefins. beilstein-journals.orgnih.gov

Table 1: Synthetic Utility of Fluoroaryl Sulfide Building Blocks

| Feature | Synthetic Transformation | Significance |

| Aryl Fluoride (B91410) Moiety | Modulates electronics of the aromatic ring | Enhances metabolic stability and target binding affinity in bioactive molecules. youtube.com |

| Sulfide Group | Oxidation to sulfoxide (B87167) or sulfone | Creates new functional groups with different electronic and steric properties. |

| Sulfide Group | C-S Coupling Reactions | Allows for the attachment of diverse molecular fragments. |

| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Enables further functionalization of the core structure. |

Precursors for Fine Chemicals and Advanced Intermediates

The structural attributes of fluoroaryl sulfides make them ideal precursors for the synthesis of fine chemicals and advanced intermediates, particularly within the pharmaceutical and agrochemical industries. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis requires precise control over chemical reactions. Fluoroaryl sulfides provide a robust starting point for creating these high-value molecules.

The synthesis of psychoactive substances, such as the positional isomers of methylphenmetrazine, demonstrates the intricate synthetic pathways where such precursors are valuable. nih.gov For example, the synthesis of 4-methylphenmetrazine involves multiple steps starting from a substituted propiophenone, illustrating the need for well-defined building blocks to construct the final complex target. nih.gov Fluoroaryl sulfides can be similarly employed to create advanced intermediates that are later converted into active pharmaceutical ingredients (APIs) or agrochemicals. The fluorine atom can significantly improve the efficacy of herbicides, insecticides, and fungicides by enhancing their binding to biological targets and their ability to penetrate pest exoskeletons or plant surfaces. youtube.com

Table 2: Role of Fluoroaryl Moiety in High-Value Chemicals

| Industry | Application of Fluorine | Example Intermediate Class | Desired Outcome |

| Pharmaceuticals | Enhance metabolic stability and binding affinity. youtube.com | Fluorinated Phenyl Compounds | Improved drug efficacy and pharmacokinetics. youtube.com |

| Agrochemicals | Increase potency and target specificity. youtube.com | Fluoroaryl Pyrethroids | More effective and targeted pesticides. youtube.com |

| Specialty Chemicals | Create unique electronic and physical properties. | Substituted Aryl Sulfides | Development of molecules for electronics or advanced polymers. |

Contributions to Reagent Development in Organofluorine Chemistry

The unique chemical properties arising from the combination of sulfur and fluorine have been harnessed to develop novel reagents for organofluorine chemistry. researchgate.netsioc.ac.cn These reagents provide new and often safer or more efficient ways to introduce fluorine or fluoroalkyl groups into organic molecules, a critical process in drug discovery and materials science. sustech.edu.cn

A prime example is the development of deoxyfluorination reagents. Historically, reagents like sulfur tetrafluoride (SF₄) were used, but they are highly toxic and difficult to handle. More recent innovations have led to sulfur-based reagents that are bench-stable and more selective. For instance, N-tosyl-4-chlorobenzenesulfonimidoyl fluoride, known as SulfoxFluor, is a crystalline solid that can be prepared on a large scale and shows excellent reactivity and selectivity for converting alcohols to alkyl fluorides. researchgate.netsioc.ac.cn

Furthermore, sulfur(VI) fluorides are emerging as valuable reagents. Sulfondiimidoyl fluorides, the double aza-analogues of sulfonyl fluorides, have been shown to undergo Friedel–Crafts-type reactions with (hetero)arenes. researchgate.net This reactivity allows for the direct formation of carbon-sulfur bonds to create complex sulfondiimines, which are analogs of the ubiquitous sulfone group found in many pharmaceuticals. researchgate.net This demonstrates how fluoroaryl sulfide derivatives and related sulfur-fluorine compounds are not just passive building blocks but are being actively developed into sophisticated tools for chemical synthesis.

Table 3: Examples of Modern Sulfur-Based Fluorine Chemistry Reagents

| Reagent Class | Specific Example | Application | Advantage |

| Deoxyfluorination Reagents | SulfoxFluor researchgate.netsioc.ac.cn | Conversion of alcohols to alkyl fluorides. | Bench-stable, high selectivity, and safer handling compared to older reagents. researchgate.net |

| Electrophilic S(VI) Reagents | Sulfondiimidoyl Fluorides researchgate.net | Friedel-Crafts reaction to form sulfondiimines. | Enables new synthetic routes to sulfone analogs important in medicinal chemistry. researchgate.net |

| Fluoroalkylation Reagents | S-Fluoromethyl Sulfonium (B1226848) Salts sustech.edu.cn | Electrophilic monofluoromethylation. | Provides a method for introducing the -CH₂F group. |

Emerging Roles in Functional Materials Science

The distinct properties imparted by sulfur and fluorine are being increasingly exploited in the design of advanced functional materials. While the direct application of Ethyl 4-fluoro-3-methylphenyl sulfide in a specific, commercially available material is not widely documented, the broader classes of fluoroaryl sulfides and organosulfur compounds are recognized for their potential in materials science.

Sulfur-containing polymers are known for their unique optical and mechanical properties. For example, polymers with high sulfur content can exhibit a very high refractive index, making them suitable for applications in IR-optics, such as lenses and thermal imaging components. researchgate.net The dynamic nature of sulfur-sulfur bonds in these polymers can also allow for self-healing properties, where scratches on the material's surface can be repaired by heating. researchgate.net

Fluorination of materials is a common strategy to enhance thermal stability, chemical resistance, and to control surface properties like hydrophobicity. mdpi.com Therefore, fluoroaryl sulfides represent a compelling class of monomers or additives for creating new functional polymers. The combination of a polarizable sulfur atom and a highly electronegative fluorine atom could lead to materials with tailored dielectric properties, useful in organic electronics or as specialized coatings. The general field of sulfides includes materials with diverse applications, from lithium sulfide in next-generation batteries to zinc sulfide in optical coatings, indicating the broad potential of sulfur-based compounds in materials innovation. samaterials.com

Table 4: Influence of Sulfur and Fluorine on Material Properties

| Element | Property Contribution | Potential Application Area |

| Sulfur | High refractive index, dynamic cross-linking. researchgate.net | IR-optics, self-healing polymers. researchgate.net |

| Fluorine | Thermal stability, hydrophobicity, chemical resistance. mdpi.com | High-performance polymers, protective coatings, electronics. |

| Combined S/F | Modified electronic properties, polarity. | Functional monomers for specialty polymers, dielectric materials. |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Identification of Promising Unexplored Research Avenues

Future research on Ethyl 4-fluoro-3-methylphenyl sulfide (B99878) could focus on several promising areas:

Development of Efficient Synthesis: The development and optimization of a scalable and cost-effective synthesis would make this compound more accessible for further research.

Exploration in Medicinal Chemistry: A systematic investigation of its derivatives, particularly the corresponding sulfoxide (B87167) and sulfone, as potential therapeutic agents could be a fruitful area of research. acs.orgalfa-chemistry.com

Application in Materials Science: The synthesis and characterization of polymers derived from this compound could lead to new materials with interesting properties. nih.govyoutube.com

Advanced Computational Insights

Computational studies could provide valuable insights into the properties and reactivity of Ethyl 4-fluoro-3-methylphenyl sulfide. acs.org Density functional theory (DFT) calculations could be used to predict its spectroscopic properties, conformational preferences, and reaction mechanisms. This would be particularly valuable in the absence of extensive experimental data.

Impact on Broader Chemical Sciences

The study of compounds like this compound contributes to the broader understanding of organofluorine and organosulfur chemistry. numberanalytics.comnumberanalytics.comoup.comnih.govwikipedia.org The interplay of the fluorine, methyl, and ethylthio substituents provides a model system for investigating the effects of substitution on the electronic and steric properties of aromatic rings. Advances in the synthesis and application of such molecules can have a significant impact on the development of new pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Q. (Basic)

- TLC : Use dual eluent systems (e.g., hexane:acetone and CH₂Cl₂:MeOH).

- HPLC : C18 columns with UV detection (254 nm) for chalcones.

- Elemental analysis : Validate C/H/N/F/Br ratios within ±0.4% of theoretical values .

How do intermolecular forces influence the solid-state packing of sulfide derivatives?

(Advanced)

Hydrogen-bonding networks (e.g., C–H···π, S···F interactions) dominate packing. Use Mercury Software to analyze Cambridge Structural Database (CSD) entries. For polymorph screening, vary crystallization solvents (e.g., EtOH vs. DMSO) and monitor via PXRD .

What advanced analytical techniques quantify trace sulfide degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.